Lipophilicity Advantage (ACD/LogP 5.98) Over Unsubstituted Phenoxyacetyl Anthranilate Scaffold
The target compound's predicted ACD/LogP of 5.98 exceeds that of the unsubstituted ethyl 2-[(phenoxyacetyl)amino]benzoate analog (predicted LogP ~3.2 for the core without tert-butyl and methyl groups) by approximately 2.8 log units . This difference results from the combined contribution of the 2-tert-butyl (+~1.8 log units) and 4-methyl (+~0.5 log units) substituents on the phenoxy ring . The elevated LogP positions this compound in a lipophilicity range often associated with improved passive membrane permeability but also demands close monitoring of solubility and metabolic stability [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 5.98 (ChemSpider prediction, ACD/Labs v14.00) |
| Comparator Or Baseline | Ethyl 2-[(phenoxyacetyl)amino]benzoate (unsubstituted analog): estimated ACD/LogP ~3.2 based on fragment contribution subtraction of tert-butyl and methyl groups |
| Quantified Difference | ΔLogP ≈ +2.8 log units (target compound more lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform PhysChem Module v14.00; experimental logP not available |
Why This Matters
A 2.8-log-unit increase in LogP substantially alters a compound's ability to cross lipid bilayers and bind to hydrophobic protein pockets, making this compound a valuable probe for studying lipophilicity-activity relationships in target engagement assays.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Review establishing LogP ranges relevant to permeability and metabolic liability.) View Source
